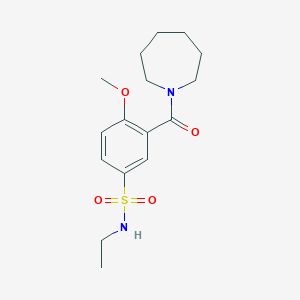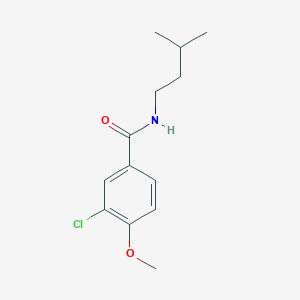![molecular formula C22H27N3O2 B5427486 N-(3-methoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5427486.png)
N-(3-methoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide, commonly known as MPAPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. MPAPA is a piperazine derivative that exhibits potent anti-inflammatory and analgesic properties. The compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, chronic pain, and inflammatory disorders.
Mecanismo De Acción
The exact mechanism of action of MPAPA is not yet fully understood. However, studies have suggested that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines. MPAPA has also been shown to modulate the activity of various enzymes and receptors involved in pain signaling, including COX-2 and TRPV1.
Biochemical and Physiological Effects:
MPAPA has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of COX-2, a key enzyme involved in the production of prostaglandins. MPAPA has also been shown to modulate the activity of TRPV1, a receptor involved in pain signaling. Additionally, the compound has been shown to exhibit antioxidant and neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPAPA has several advantages as a research tool. The compound exhibits potent anti-inflammatory and analgesic effects, making it a useful tool for investigating the mechanisms underlying these processes. MPAPA is also relatively easy to synthesize, allowing for large-scale production of the compound. However, there are also limitations to the use of MPAPA in lab experiments. The compound has not yet been extensively studied in humans, and its safety profile is not well established. Additionally, the exact mechanism of action of MPAPA is not yet fully understood, which may limit its usefulness in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on MPAPA. One area of interest is the development of novel MPAPA derivatives with improved pharmacological properties. Another potential direction is the investigation of MPAPA's potential as a therapeutic agent in various diseases, including cancer, chronic pain, and inflammatory disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of MPAPA and to establish its safety profile in humans.
Métodos De Síntesis
The synthesis of MPAPA involves the reaction of 3-methoxybenzoyl chloride with 4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxylic acid in the presence of triethylamine. The resulting product is then treated with acetic anhydride to obtain MPAPA in high yield and purity.
Aplicaciones Científicas De Investigación
MPAPA has been the subject of numerous scientific studies, owing to its promising therapeutic potential. The compound has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. MPAPA has also been investigated for its potential anticancer activity, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-27-21-11-5-10-20(17-21)23-22(26)18-25-15-13-24(14-16-25)12-6-9-19-7-3-2-4-8-19/h2-11,17H,12-16,18H2,1H3,(H,23,26)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIAQRPTNBQLBU-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)CN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({5-[(4-biphenylyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-cyclohexylacetamide](/img/structure/B5427405.png)


![ethyl 4-{[(1-tert-butyl-5-oxo-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B5427425.png)


![benzaldehyde [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5427444.png)
![3-fluoro-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5427448.png)

![2,5-dimethyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide](/img/structure/B5427472.png)
![2,2-dimethyl-N-[2-(3-methylphenoxy)ethyl]propanamide](/img/structure/B5427480.png)
![7-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5427490.png)
![isopropyl 2-[(4-iodobenzoyl)amino]-3-phenylacrylate](/img/structure/B5427491.png)
![N-(2-chlorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5427503.png)